REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:6](O)=[O:7].O>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH3:12])[CH2:6][OH:7]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen stream
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was stripped of the solvent by distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
WASH
|
Details
|
washed with saturated aquecus sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
stripped of the solvent by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CO)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |